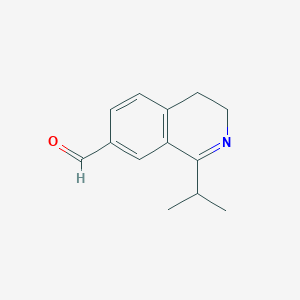

3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde

Übersicht

Beschreibung

3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Dual C–H Functionalization

One of the primary applications of compounds related to 3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde is in the field of organic synthesis, particularly in reactions involving dual C–H bond functionalization. A study by Zhengbo Zhu and D. Seidel highlights the acetic acid-promoted redox annulations of amines, such as 1,2,3,4-tetrahydroisoquinoline, with various aldehydes, demonstrating the potential for creating complex molecules through efficient synthetic pathways (Zhu & Seidel, 2017).

Heterocyclic Synthesis

The compound and its analogs play a crucial role in the synthesis of heterocyclic systems. For instance, recent advances in the chemistry of related analogs, like 2-chloroquinoline-3-carbaldehyde, have been summarized by W. Hamama et al., outlining their synthetic and biological importance. This review emphasizes the versatility of such compounds in constructing fused or binary heterocyclic systems with significant biological activities (Hamama et al., 2018).

Catalysis and Synthesis Optimization

In catalysis, studies have explored novel routes for isoquinolines catalysis, leveraging palladium. C. Cho and Daksha B. Patel's work on tethering 3-bromopyridine-4-carbaldehyde with electron-withdrawing group substituted alkenes via Heck coupling followed by aldol reaction presents a noteworthy example of utilizing catalytic systems to afford isoquinolines in good yields (Cho & Patel, 2006).

Docking Analysis and Biological Evaluation

Furthermore, the synthesis and docking analysis of new heterocyclic systems derived from related carbaldehydes for potential applications as human AKT1 inhibitors showcase the intersection between organic chemistry and pharmaceutical research. Sohrab Ghanei et al. synthesized derivatives that were evaluated for their inhibitory potency, demonstrating the potential therapeutic implications of these compounds in cancer treatment (Ghanei et al., 2016).

Environmental Considerations

The adoption of environmentally friendly methods for synthesizing 1,2-dihydroisoquinoline frameworks, as detailed by N. Asao, K. Iso, and S. Yudha S., through three-component reactions without catalysts under mild conditions, reflects the growing emphasis on sustainable practices in chemical research (Asao, Iso, & Yudha S., 2006).

Eigenschaften

IUPAC Name |

1-propan-2-yl-3,4-dihydroisoquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(2)13-12-7-10(8-15)3-4-11(12)5-6-14-13/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHOFJDGMLMNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NCCC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471324 | |

| Record name | 1-(Propan-2-yl)-3,4-dihydroisoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde | |

CAS RN |

371220-31-4 | |

| Record name | 1-(Propan-2-yl)-3,4-dihydroisoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate](/img/structure/B1624419.png)

![2-quinolin-8-yloxy-N-[(2,4,5-trimethoxyphenyl)methylideneamino]propanamide](/img/structure/B1624421.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]aniline](/img/structure/B1624435.png)

![4-methoxy-2-[(E)-2-nitroethenyl]phenol](/img/structure/B1624437.png)